molecular formula C54H58N3O10S- B1665319 Atropine sulfate mixture with difenoxin CAS No. 79568-96-0

Atropine sulfate mixture with difenoxin

Cat. No. B1665319
CAS RN: 79568-96-0
M. Wt: 1101.4 g/mol
InChI Key: WYWHWJYZCHWMPC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Atropine sulfate mixture with difenoxin is a bioactive chemical mixture. This product is discontinued (DEA controlled substance).

Scientific Research Applications

Neuroprotective Research

  • Neurotoxicity Studies : Research conducted by Henderson et al. (1992) investigated the neurotoxic potential of several compounds, including atropine sulfate, in hens. They found that atropine sulfate provided protection against neurotoxicity in this context, as no behavioral or histological evidence of organophosphate-induced delayed neuropathy (OPIDN) was observed in hens treated with atropine sulfate (Henderson, Higgins, Dacre, & Wilson, 1992).

Gastrointestinal Research

  • Stomach Motility Studies : A study by Kimmig et al. (1976) on stomach motility in humans found that a mixture containing difenoxin-hydrochloride and atropine sulfate significantly reduced stomach motility. This effect was independent of the clinical diagnosis, highlighting the potential use of this mixture in managing gastrointestinal motility disorders (Kimmig, Heinkel, & Ensslin, 1976).

Pharmacokinetics and Stability

  • Stability and Pharmacokinetics Studies : Research on the stability and pharmacokinetics of atropine sulfate is crucial for its effective use in medical treatments. For instance, a study focused on the stability of injectable atropine sulfate found that significant amounts of atropine remained stable over various periods, suggesting its potential for extended use beyond expiration dates in emergency situations (Schier et al., 2004).

Veterinary Medicine

  • Veterinary Applications : Atropine sulfate is also used in veterinary medicine. A study on turtles demonstrated the dose-dependent effects of atropine on heart rate, providing insights into its use for managing heart rate and other conditions in reptiles (Cruz, Williams, & Hicks, 2014).

Toxicology

  • Toxicology and Antidote Research : In the field of toxicology, atropine sulfate is researched for its role as an antidote. Studies have shown that combinations of atropine sulfate with other compounds can be effective in treating organophosphate poisonings, highlighting its importance in toxicological emergencies (Natoff & Reiff, 1970).

properties

CAS RN

79568-96-0

Product Name

Atropine sulfate mixture with difenoxin

Molecular Formula

C54H58N3O10S-

Molecular Weight

1101.4 g/mol

IUPAC Name

1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid

InChI

InChI=1S/C28H28N2O2.2C17H23NO3.H2O4S/c29-22-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)18-21-30-19-16-27(17-20-30,26(31)32)23-10-4-1-5-11-23;2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h1-15H,16-21H2,(H,31,32);2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t;2*13-,14+,15?,16?;

InChI Key

WYWHWJYZCHWMPC-UHFFFAOYSA-M

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Atropine sulfate mixture with difenoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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